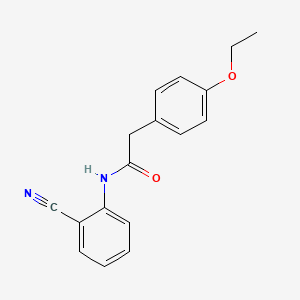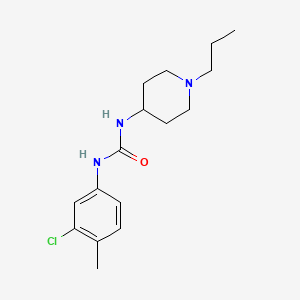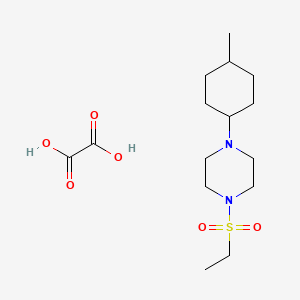![molecular formula C16H17N3O3 B5380358 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5380358.png)
7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one, also known as spiroindoline, is a heterocyclic compound that has been extensively studied in recent years due to its potential applications in medicinal chemistry. The compound has a unique spirocyclic structure that gives it interesting biological properties, making it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-onee is not fully understood, but it is believed to act through a variety of pathways, including the inhibition of enzymes involved in cancer cell proliferation and the modulation of neurotransmitter receptors in the brain.
Biochemical and Physiological Effects:
Spiroindoline has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter receptors. It has also been found to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-onee is its unique spirocyclic structure, which gives it interesting biological properties. However, the synthesis of 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-onee can be challenging, and it may not be suitable for large-scale production. In addition, further studies are needed to fully understand the mechanism of action of 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-onee and its potential applications in drug development.
Orientations Futures
There are several potential future directions for research on 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-onee, including:
1. Developing more efficient methods for synthesizing 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-onee
2. Studying the mechanism of action of 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-onee in more detail
3. Investigating the potential use of 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-onee in combination with other drugs for the treatment of cancer and neurodegenerative diseases
4. Developing 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-onee derivatives with improved biological activity and pharmacokinetic properties
5. Studying the potential use of 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-onee as a diagnostic tool for cancer and other diseases.
Conclusion:
Spiroindoline is a promising compound with unique biological properties that make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and potential applications in medicine.
Méthodes De Synthèse
Spiroindoline can be synthesized through a variety of methods, including the Pictet-Spengler reaction, the Hantzsch reaction, and the Mannich reaction. The most commonly used method involves the condensation of an aldehyde or ketone with an indole derivative in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
Spiroindoline has been studied for its potential use as a therapeutic agent in a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-onee has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Propriétés
IUPAC Name |
7-(1H-indole-7-carbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-18-9-16(22-15(18)21)6-8-19(10-16)14(20)12-4-2-3-11-5-7-17-13(11)12/h2-5,7,17H,6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIWXHDRRFFENJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(C2)C(=O)C3=CC=CC4=C3NC=C4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B5380279.png)
![9-[(3-hydroxypyridin-2-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5380301.png)
![N-[(5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5380317.png)

![3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5380342.png)
![N-(4-chlorophenyl)-N'-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5380344.png)


![N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B5380374.png)
![3-(2-furyl)-7-(2-furylmethylene)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5380389.png)


![2-chloro-4-methyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5380400.png)
![4-[(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5380402.png)